(E)-N'-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide
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Overview
Description
(E)-N’-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with a benzylidene substituent, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide typically involves a multi-step process. One common method starts with the preparation of the thiazolidinone core. This can be achieved through the reaction of a suitable aldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The benzylidene substituent is then introduced via a Knoevenagel condensation reaction, involving the reaction of the thiazolidinone with benzaldehyde in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or to reduce the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring or the benzylidene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(E)-N’-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial activity against a range of bacterial and fungal species.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N’-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes and proteins, inhibiting their activity. The benzylidene substituent enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid: Shares a similar thiazolidinone core but differs in the substituents attached to the ring.
5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids: These compounds also feature a thiazolidinone core with different substituents, showing varied biological activities.
Uniqueness
(E)-N’-acetyl-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-acetyl-4-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-11(20)17-18-14(21)8-5-9-19-15(22)13(24-16(19)23)10-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,17,20)(H,18,21)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAZXZFRLMYCJJ-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NNC(=O)CCCN1C(=O)/C(=C\C2=CC=CC=C2)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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